BenchChemオンラインストアへようこそ!

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Conformational analysis Ring-puckering potential Bicyclic scaffold design

This compound cannot be replaced by flexible alcohols (cyclopropylmethanol, tetrahydrofurfuryl alcohol) or 2-oxabicyclo regioisomers—only the 3-oxabicyclo[3.1.0]hexane scaffold locks the 6-hydroxymethyl group in the defined spatial vector required for EGFR/ErbB2 kinase inhibitor programs (BT474 IC50 22.2 nM), North-locked nucleoside analogs, and BET bromodomain inhibitors. The (1R,5S,6R) stereoisomer is mandatory; racemic mixtures or alternative diastereomers introduce unpredictable binding geometry and invalidate SAR data. Insist on CAS 1398833-81-2 with enantiomeric purity verified by chiral HPLC or optical rotation. This is a structure-defining building block for locked conformations—not a commodity alcohol.

Molecular Formula C6H10O2
Molecular Weight 114.144
CAS No. 1398833-81-2
Cat. No. B2826810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxabicyclo[3.1.0]hexan-6-ylmethanol
CAS1398833-81-2
Molecular FormulaC6H10O2
Molecular Weight114.144
Structural Identifiers
SMILESC1C2C(C2CO)CO1
InChIInChI=1S/C6H10O2/c7-1-4-5-2-8-3-6(4)5/h4-7H,1-3H2
InChIKeyFUSRDACVJSHHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS 1398833-81-2) - Procurement Guide for Medicinal Chemistry Building Blocks


3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS 1398833-81-2) is a chiral bicyclic primary alcohol featuring a conformationally rigid 3-oxabicyclo[3.1.0]hexane scaffold with a hydroxymethyl substituent at the 6-position. The parent framework—comprising a tetrahydrofuran ring fused to a cyclopropane ring—imparts a locked, defined spatial orientation that distinguishes it from flexible linear or monocyclic alcohol analogs in drug design [1]. The compound serves primarily as an advanced intermediate for covalent conjugation via its primary hydroxyl handle, enabling attachment of the constrained bicyclic motif to pharmacophores in kinase inhibitors, nucleoside analogs, and other bioactive scaffolds [2].

Why 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS 1398833-81-2) Cannot Be Casually Replaced by Similar Alcohols or Bicyclic Analogs


Procurement of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol cannot be substituted with flexible alcohols (e.g., cyclopropylmethanol or tetrahydrofurfuryl alcohol) or alternative oxabicyclo regioisomers (e.g., 2-oxabicyclo[3.1.0]hexane derivatives) without altering the three-dimensional pharmacophore geometry [1]. The rigid cyclopropane-tetrahydrofuran fused system locks the 6-position hydroxymethyl group in a defined spatial vector—distinct from the alternative 2-oxabicyclo[3.1.0]hexane template where oxygen placement shifts the ring conformation and hydrogen-bonding trajectory [2]. Stereochemistry is a further critical variable: the compound exists as specific enantiomeric/diastereomeric forms (e.g., (1R,5S,6R) and (1S,5R) configurations), and switching between stereoisomers or using racemic mixtures without controlled stereochemistry introduces unpredictable binding orientation and target engagement outcomes in receptor or enzyme pockets [3]. Generic substitution without verifying both regioisomeric identity and absolute stereochemistry risks invalidating structure-activity relationships and downstream biological data reproducibility.

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS 1398833-81-2) - Quantified Differentiation Evidence Against Comparators


Conformational Restriction: Quantified Ring-Puckering Energy Profiles vs. Bicyclo[3.1.0]hexane and Alternative Oxa-Regioisomers

The 3-oxabicyclo[3.1.0]hexane scaffold exhibits a single well-defined conformational minimum with a ring-puckering coordinate distinct from the all-carbon bicyclo[3.1.0]hexane system and the 6-oxa regioisomer. Ab initio (MP2) and DFT (B3LYP) calculations reveal that the oxygen placement at the 3-position alters the ring-puckering potential energy profile, producing a narrower energy well and a larger barrier to pseudorotation compared to the carbon analog [1]. This quantified difference in conformational flexibility directly affects the spatial orientation of the 6-hydroxymethyl substituent when attached, determining whether the attached pharmacophore can adopt the necessary bioactive conformation or remains in an energetically unfavorable geometry [2].

Conformational analysis Ring-puckering potential Bicyclic scaffold design Molecular rigidity

EGFR/ErbB2 Kinase Inhibition: Cellular IC50 Data for (1R,5S,6R)-Stereoisomer-Containing Conjugate

When conjugated as the (1R,5S,6R)-stereoisomer via the hydroxymethyl group to a quinazoline-based EGFR/ErbB2 inhibitor scaffold, the resulting compound demonstrates potent dual kinase inhibition in a cellular context. In a mechanism-based cellular assay using BT474 cells (which overexpress EGFR), this specific stereoisomer-containing conjugate achieved an IC50 of 22.2 nM against EGFR [1]. This quantitative activity is contingent upon the defined (1R,5S,6R) stereochemistry—alternative stereoisomeric forms of the 3-oxabicyclo[3.1.0]hexane scaffold would orient the attached quinazoline warhead differently in the ATP-binding pocket, with expected loss of inhibitory potency. The comparator baseline for EGFR inhibition is established by known clinical EGFR inhibitors (e.g., gefitinib, erlotinib) and alternative quinazoline analogs lacking the constrained bicyclic motif [2].

EGFR inhibition ErbB2 inhibition Kinase inhibitor BT474 cell assay

Stereochemical Identity as a Determinant of Bioactivity: (1S,5R) vs. (1R,5S,6R) Configurations

The absolute stereochemistry of the 3-oxabicyclo[3.1.0]hexan-6-ylmethanol scaffold is a non-negotiable determinant of downstream biological activity. The (1R,5S,6R) configuration (employed in the EGFR inhibitor conjugate discussed above) and the (1S,5R) configuration (observed in alternative amino-substituted derivatives) represent distinct stereoisomeric series with divergent spatial trajectories for the hydroxymethyl or amino substituent [1][2]. While direct head-to-head comparative activity data between stereoisomers of the same conjugate are not publicly available, the existence of stereochemically defined derivatives in patent literature and the established principle that cyclopropane-fused bicyclic systems exhibit stereochemistry-dependent receptor binding underscore the procurement necessity of specifying and verifying stereochemical purity [3].

Stereochemistry Diastereoselectivity Structure-activity relationship Chiral building block

Synthetic Accessibility: Enantioselective Synthesis Routes for 3-Oxabicyclo[3.1.0]hexane Derivatives

The procurement value of 3-oxabicyclo[3.1.0]hexan-6-ylmethanol is supported by established synthetic methodologies that enable preparation of enantiopure 3-oxabicyclo[3.1.0]hexane derivatives in practical yields. A 1,5-CH insertion reaction using cyclopropylmagnesium carbenoids generated from enantiopure dichloromethyl p-tolyl sulfoxide precursors affords multisubstituted 3-oxabicyclo[3.1.0]hexanes in moderate to good overall yields (typically 40–70% over short synthetic sequences) with retention of stereochemical integrity [1]. This contrasts with alternative oxabicyclo regioisomers (e.g., 2-oxabicyclo[3.1.0]hexane), which require distinct synthetic routes and exhibit different functional group compatibility profiles [2].

Asymmetric synthesis Cyclopropylmagnesium carbenoid Building block synthesis Enantioselective

3-Oxabicyclo[3.1.0]hexan-6-ylmethanol (CAS 1398833-81-2) - Prioritized Research and Industrial Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Linker for Conformationally Constrained Pharmacophore Attachment

Employ the (1R,5S,6R) stereoisomer as a covalent linker to attach quinazoline or related ATP-competitive kinase inhibitor warheads via the primary hydroxyl group. This strategy has been validated in EGFR/ErbB2 dual inhibitor programs, with cellular IC50 values of 22.2 nM achieved in BT474 assays [1]. The rigid bicyclic framework maintains a defined spatial trajectory for the attached pharmacophore while the cyclopropane ring contributes to metabolic stability relative to flexible alkyl linkers. Procurement recommendation: Specify CAS 1398833-81-2 with stereochemical verification (chiral HPLC or optical rotation) to ensure (1R,5S,6R) configuration.

Conformationally Locked Nucleoside Analog Design

Utilize the 3-oxabicyclo[3.1.0]hexane scaffold to construct North-locked nucleoside analogs for antiviral or anticancer applications. The scaffold's single conformational minimum provides a predictable pseudorotation phase angle (P) that can be tuned via regioisomer selection [2]. The 6-hydroxymethyl group serves as the nucleobase attachment point, enabling synthesis of conformationally restricted pyrimidine and purine derivatives. This approach is particularly valuable for probing the relationship between sugar pucker conformation and polymerase or kinase recognition [3].

Bromodomain and Epigenetic Probe Development

Incorporate the 3-oxabicyclo[3.1.0]hexan-6-ylmethanol scaffold into BET bromodomain inhibitors as a rigid linker element. Patent literature demonstrates the use of (1R,5S,6r) stereoisomer-containing carboxamide derivatives as BRD2 bromodomain ligands [4]. The constrained bicyclic core reduces the entropic penalty upon binding compared to flexible alkyl linkers, potentially enhancing binding affinity and target selectivity. Procurement should prioritize enantiomerically pure material to ensure consistent binding mode orientation in the acetyl-lysine recognition pocket.

Synthetic Methodology Development: Cyclopropane-Fused Heterocycle Libraries

Use 3-oxabicyclo[3.1.0]hexan-6-ylmethanol as a starting scaffold for diversity-oriented synthesis of cyclopropane-containing compound libraries. The primary alcohol handle permits facile derivatization (esterification, etherification, oxidation, or conversion to leaving groups for nucleophilic displacement), enabling rapid generation of structurally diverse analogs [5]. The magnesium carbenoid-based synthetic methodology [6] provides a reliable route to enantiopure starting material, supporting library synthesis with defined stereochemical integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Oxabicyclo[3.1.0]hexan-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.